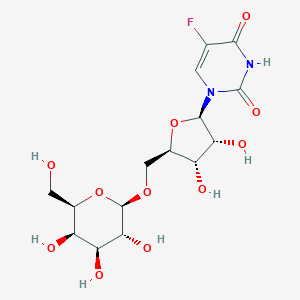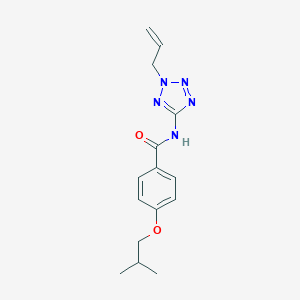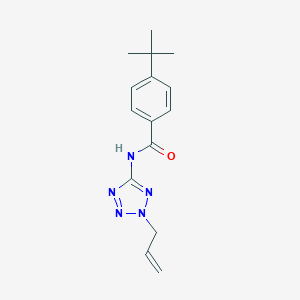
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide, also known as ATET, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by activating the p38 MAPK pathway. In inflammatory cells, this compound reduces the production of inflammatory cytokines by inhibiting the NF-κB pathway. In neurological cells, this compound has neuroprotective effects and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is its potential as a therapeutic agent in a variety of medical conditions. Another advantage is its relatively simple synthesis method. However, a limitation of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method and increasing the yield of this compound.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with allylhydrazine and sodium azide. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been studied for its potential use as a therapeutic agent in a variety of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
Molekularformel |
C13H14ClN5O2 |
|---|---|
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H14ClN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,15,17,20) |
InChI-Schlüssel |
SAFDNGINUQYMRS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















